molecular formula C29H25BrO5 B8264629 Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate

Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate

Cat. No.: B8264629
M. Wt: 533.4 g/mol
InChI Key: XTDGKEBMUPEYBQ-UHFFFAOYSA-N
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Description

Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a bromine atom at the 2-position and three benzyloxy groups at the 3, 4, and 5 positions on the benzoic acid ring, with a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate typically involves multiple steps. One common method starts with the bromination of 3,4,5-tris(benzyloxy)benzoic acid, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a catalyst such as sulfuric acid for the esterification step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The benzyloxy groups can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Ester Hydrolysis: Acidic or basic hydrolysis conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Ester Hydrolysis: The major product is 2-Bromo-3,4,5-tris(benzyloxy)benzoic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate depends on its specific application. In chemical reactions, the bromine atom and benzyloxy groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved are typically studied in the context of its use in synthesizing other compounds or in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Tris(benzyloxy)benzoic acid: Lacks the bromine atom and methyl ester group.

    2-Bromo-3,4,5-tris(benzyloxy)benzoic acid: Similar structure but without the methyl ester group.

    Methyl 3,4,5-tris(benzyloxy)benzoate: Similar structure but without the bromine atom

Uniqueness

Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate is unique due to the combination of the bromine atom, three benzyloxy groups, and the methyl ester functional group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 2-bromo-3,4,5-tris(phenylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25BrO5/c1-32-29(31)24-17-25(33-18-21-11-5-2-6-12-21)27(34-19-22-13-7-3-8-14-22)28(26(24)30)35-20-23-15-9-4-10-16-23/h2-17H,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDGKEBMUPEYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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